(2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid
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Overview
Description
(2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid is an organoboron compound that has garnered interest due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, cyclopropyl, and methyl groups. It is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Mechanism of Action
Target of Action
The primary target of (2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
As a boronic acid, it is generally considered to be stable and readily prepared . Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Result of Action
The molecular effect of the compound’s action is the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to the development of new pharmaceuticals and materials .
Action Environment
The action of this compound is influenced by various environmental factors. The SM coupling reaction conditions are exceptionally mild and functional group tolerant , suggesting that the compound can act effectively in a variety of environments.
Biochemical Analysis
Biochemical Properties
The biochemical properties of (2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid are largely defined by its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst
Molecular Mechanism
The molecular mechanism of this compound is best understood in the context of Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid undergoes transmetalation, transferring an organic group to a palladium catalyst . This process involves binding interactions with the palladium catalyst and can lead to changes in the reactivity of the boronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-chloro-4-cyclopropyl-5-methylphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(2-Chloro-4-cyclopropyl-5-methylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the synthesis of pharmaceuticals that require biaryl structures.
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Properties
IUPAC Name |
(2-chloro-4-cyclopropyl-5-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BClO2/c1-6-4-9(11(13)14)10(12)5-8(6)7-2-3-7/h4-5,7,13-14H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGOFIZBAWEZTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C2CC2)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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